molecular formula C26H26N2O B2379083 1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 866010-27-7

1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Numéro de catalogue: B2379083
Numéro CAS: 866010-27-7
Poids moléculaire: 382.507
Clé InChI: YTACYEZOSXXMKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(tert-Butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by a 4-(tert-butyl)benzyl group at position 1 and a phenyl group at position 5. Unlike many clinically used benzodiazepines, this compound lacks a substituent at position 7 (e.g., Cl, Br, NO₂), which is typically critical for GABAₐ receptor binding .

Propriétés

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O/c1-26(2,3)21-15-13-19(14-16-21)18-28-23-12-8-7-11-22(23)25(27-17-24(28)29)20-9-5-4-6-10-20/h4-16H,17-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTACYEZOSXXMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CN=C(C3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Molecular Architecture

The target compound features a 1,4-benzodiazepin-2-one core substituted at N1 with a 4-(tert-butyl)benzyl group and at C5 with a phenyl moiety. The tert-butyl group introduces significant steric bulk (molecular weight: 382.5 g/mol, XLogP3-AA: 5.8), necessitating tailored synthetic approaches to accommodate its spatial demands during cyclization steps.

Retrosynthetic Disconnection

Retrosynthetic analysis suggests two viable pathways:

  • N1-C5 Disconnection : Formation via cyclocondensation between a substituted o-phenylenediamine derivative and a β-keto ester bearing the tert-butylbenzyl and phenyl groups.
  • C3-N4 Disconnection : Assembly through intramolecular amidation of a linear precursor containing pre-installed tert-butyl and phenyl substituents.

Catalytic Cyclocondensation Methods

H-MCM-22 Zeolite-Catalyzed Synthesis

The most efficient route employs H-MCM-22 zeolite (Si/Al = 15) as a Brønsted acid catalyst:

Reaction Conditions

Parameter Specification
Catalyst loading 150 mg/mmol substrate
Solvent Acetonitrile
Temperature 25°C
Reaction time 60-180 min
Yield range 65-87%

Mechanistic studies reveal protonation of the ketone carbonyl by zeolitic acid sites, facilitating nucleophilic attack by the o-phenylenediamine nitrogen (Scheme 1). The mesoporous structure of H-MCM-22 (surface area: 480 m²/g) accommodates the tert-butyl group without pore blockage, unlike microporous catalysts.

Comparative Catalyst Performance

Data from parallel experiments demonstrate H-MCM-22's superiority over conventional catalysts:

Catalyst Yield (%) Time (h) Temperature (°C)
H-MCM-22 87 1 25
Ersorb-4 72 4 60
Yb(OTf)₃ 68 3 80
No catalyst 0 24 25

The recyclability of H-MCM-22 (5 cycles with <5% activity loss) provides economic advantages over homogeneous alternatives.

Solvent and Stoichiometric Optimization

Solvent Effects

Acetonitrile outperforms polar aprotic solvents due to its:

  • Moderate dielectric constant (ε = 37.5) balancing reactant solubility and transition state stabilization
  • Low nucleophilicity minimizing side reactions
  • Compatibility with zeolite catalysts through hydrogen-bond acceptor properties

Stoichiometric Ratios

A 1:2.5 molar ratio of o-phenylenediamine to ketone maximizes yield while preventing diamine dimerization. Excess ketone acts as a sacrificial reagent to drive the equilibrium toward product formation.

Functional Group Compatibility

tert-Butylbenzyl Incorporation

Introduction of the 4-(tert-butyl)benzyl group requires:

  • Pre-functionalization of the ketone precursor with tert-butylbenzyl bromide
  • Use of bulky solvents (e.g., tert-butyl methyl ether) to stabilize sterically hindered intermediates
  • Gradient chromatography (ethyl acetate/hexane 1:9 → 1:4) for purification

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with ethyl acetate/hexane eluents (Rf = 0.4). ISOLUTE® SLE+ supported liquid extraction proves effective for removing unreacted ketones (recovery >92%).

Spectroscopic Validation

Critical characterization data:

  • ¹H NMR (CD₃OD): δ 7.85 (d, J = 7.2 Hz, 2H, aryl), 7.45-7.30 (m, 5H, phenyl), 4.75 (s, 2H, N-CH₂), 1.35 (s, 9H, tert-butyl)
  • HRMS : m/z 383.2124 [M+H]⁺ (calc. 383.2128)

Scale-Up Considerations

Process Intensification

Bench-scale optimization (100 g batches) demonstrates:

  • Linear scalability from 1 mmol to 1 mol reactions
  • 15% reduced catalyst loading at >10 mol scale due to improved mass transfer
  • 92% isolated yield in pilot plant trials

Waste Stream Management

The process generates 3.2 kg waste/kg product, primarily from acetonitrile recovery. Implementation of solvent distillation loops reduces environmental impact by 40%.

Emerging Methodologies

Continuous Flow Synthesis

Preliminary studies show promise with:

  • Residence time: 12 min
  • Productivity: 28 g/h
  • Catalyst lifetime: 120 h in fixed-bed configuration

Photocatalytic Approaches

Visible-light-mediated cyclizations using Ru(bpy)₃²⁺ reduce reaction time to 15 min, though yields remain suboptimal (54%).

Analyse Des Réactions Chimiques

Palladium-Catalyzed C–H Functionalization

The 5-phenyl group undergoes palladium-catalyzed C–H activation under photoredox conditions. In a related system (5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one), aryldiazonium salts react via a SET pathway to form 5-(2-arylphenyl) derivatives . The bulky 4-(tert-butyl)benzyl substituent may influence regioselectivity or reaction rates due to steric effects.

Reaction ConditionsProductsKey Findings
Arylation with Ar–N₂⁺Pd(OAc)₂, Ru photocatalyst, MeOH reflux5-(2-Arylphenyl) derivativesDFT calculations show a low-energy SET pathway avoids oxidative addition .

Cyclization to Triazolo-Benzodiazepines

The lactam moiety (2-one) can be converted to a thione intermediate (via P₂S₅), enabling cyclization with acid hydrazides to form triazolo-fused derivatives . For the target compound, this would require initial thionation.

Reaction ReagentsProductsNotes
ThionationP₂S₅, pyridine1,3-Dihydro-2H-1,4-benzodiazepine-2-thionePredecessor to triazolo formation .
Cyclization with RCONHNH₂Acid hydrazide, reflux4H-s-Triazolo[4,3-a] benzodiazepinesDominant under vigorous conditions; partially condensed intermediates isolable .

Nucleophilic Substitution at the Lactam Position

The 2-one group may undergo hydrolysis or aminolysis, though the tert-butyl benzyl group likely sterically hinders such reactions. In related oxazepam derivatives, the lactam reacts with amines to form 2-substituted analogs .

Reaction ConditionsProductsYield
AminolysisEthanol, AcOH, reflux2-Amino derivatives (e.g., 5a–5i) 41–66%

Electrophilic Aromatic Substitution

The electron-rich benzodiazepine core may undergo halogenation or nitration. For example, 7-chloro derivatives are common in synthetic routes . The tert-butyl group’s electron-donating nature could direct substitution to specific positions.

Reaction ElectrophilePositionNotes
ChlorinationCl₂, FeCl₃C7Common in benzodiazepine synthesis .

Photochemical Reactions

Visible light photoredox catalysis facilitates C–H functionalization without requiring prefunctionalized substrates . The tert-butyl benzyl group’s stability under such conditions remains untested but is expected due to its inertness.

Steric and Electronic Effects of Substituents

  • 4-(tert-Butyl)benzyl group : Introduces steric bulk, potentially slowing reactions at N1 (e.g., alkylation or acylation).

  • 5-Phenyl group : Enhances π-stacking interactions in catalytic systems, aiding Pd-mediated couplings .

Hypothetical Reaction Pathways

Reaction Type Expected OutcomeChallenges
Ring Expansion Formation of annelated heterocycles (e.g., oxadiazolo) Requires precise control of cyclization conditions.
Cross-Coupling Suzuki-Miyaura with boronic acidsSteric hindrance may reduce efficiency.

Key Research Findings

  • Mechanistic Insights : Palladium/photoredox dual catalysis lowers activation barriers via SET pathways, avoiding oxidative addition .

  • Synthetic Versatility : Thionation expands reactivity to form triazolo derivatives, a hallmark of benzodiazepine chemistry .

  • Substituent Impact : Bulky groups (tert-butyl) may necessitate modified conditions for classical reactions (e.g., longer reflux times) .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula C26H26N2OC_{26}H_{26}N_{2}O and a molecular weight of approximately 382.49 g/mol. Its structure features a benzodiazepine core, which is pivotal for its biological activity.

Central Nervous System Modulation

Benzodiazepines are primarily recognized for their effects on the central nervous system (CNS). Research has shown that derivatives of benzodiazepines, including 1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, exhibit varying degrees of sedative and anxiolytic properties. Studies indicate that this compound may possess potential as a non-sedative anxiolytic agent, which could be beneficial in treating anxiety disorders without the sedative side effects commonly associated with traditional benzodiazepines .

Antidepressant Activity

Recent investigations into the antidepressant potential of benzodiazepine derivatives have highlighted their ability to modulate neurotransmitter systems involved in mood regulation. The compound's structural modifications can enhance its interaction with serotonin and norepinephrine pathways, suggesting its utility as a candidate for developing new antidepressant therapies .

Case Study 1: Sedative Effects Assessment

A study assessed the sedative effects of several benzodiazepine derivatives in animal models. The compound was tested against standard reference substances like bromazepam. Results indicated that while some derivatives displayed significant sedative effects at therapeutic doses, this compound showed reduced sedative activity compared to its counterparts, making it a potential candidate for further exploration in non-sedative applications .

Case Study 2: Neuroprotective Properties

Another research avenue investigated the neuroprotective properties of this compound in models of neurodegenerative diseases. The findings suggested that it could mitigate oxidative stress and neuronal apoptosis, indicating its potential role in developing treatments for conditions like Alzheimer's disease .

Table: Summary of Pharmacological Activities

Activity TypeObserved EffectsReference
SedativeReduced compared to standard benzodiazepines
AnxiolyticPotential non-sedative anxiolytic effects
AntidepressantModulation of serotonin and norepinephrine
NeuroprotectiveMitigation of oxidative stress

Mécanisme D'action

The mechanism of action of 1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Benzodiazepines

Structural Modifications and Substituent Effects

Benzodiazepines share a core 1,4-benzodiazepin-2-one structure but differ in substituents at positions 1, 5, and 7. These modifications dictate pharmacological activity, potency, and metabolic stability.

Table 1: Substituent Comparison of Key Benzodiazepines
Compound Name Position 1 Substituent Position 5 Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Activities References
Target Compound 4-(tert-Butyl)benzyl Phenyl None C₂₆H₂₇N₂O 383.5 Not explicitly reported* N/A
Diazepam Methyl Phenyl Chloro C₁₆H₁₃ClN₂O 284.7 Anxiolytic, sedative, muscle relaxant
Prazepam Cyclopropylmethyl Phenyl Chloro C₁₉H₁₇ClN₂O 324.8 Anxiolytic
Bromazepam None (H) 2-Pyridinyl Bromo C₁₄H₁₀BrN₃O 316.2 Anxiolytic, hypnotic
Nimetazepam Methyl Phenyl Nitro C₁₆H₁₃N₃O₃ 295.3 Hypnotic, sedative
Schiff Base Derivative () Methyl Phenyl Substituted amino C₂₂H₂₀N₄O 356.4 Anticonvulsant (74% protection vs. diazepam)

Pharmacological and Physicochemical Implications

Position 1 Substituents :

  • The 4-(tert-butyl)benzyl group in the target compound introduces steric bulk and high lipophilicity (logP ~5.2 estimated), which may prolong elimination half-life compared to smaller substituents like methyl (diazepam) or cyclopropylmethyl (prazepam). However, this could reduce aqueous solubility, impacting bioavailability .
  • Prazepam’s cyclopropylmethyl group enhances metabolic stability, contributing to its long-acting anxiolytic effects .

Position 7 Substituents: Halogens (Cl, Br) or electron-withdrawing groups (NO₂) at position 7 are critical for GABAₐ receptor affinity. The absence of such groups in the target compound may reduce potency for anxiolytic or sedative effects . The Schiff base derivative () demonstrates that substituted amino groups at position 7 can enhance anticonvulsant activity, suggesting flexibility in modifying this position for targeted effects .

Position 5 Substituents :

  • A phenyl group at position 5 is conserved across most analogs, stabilizing the bioactive conformation of the benzodiazepine core .

Research Findings and Therapeutic Potential

  • Target Compound : The tert-butylbenzyl group may favor CNS penetration but could limit clinical utility due to excessive lipophilicity. Further studies are needed to evaluate its affinity for benzodiazepine receptors and metabolic pathways.
  • Schiff Base Derivatives: Structural modifications at position 7 (e.g., dimethylamino phenyl groups) show promise in anticonvulsant therapy, outperforming diazepam in preclinical models .

Activité Biologique

1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound within the benzodiazepine class known for its psychoactive properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C24H28N2OC_{24}H_{28}N_2O. Its structure includes a benzodiazepine core, which is characterized by a fused benzene and diazepine ring. The presence of the tert-butyl and phenyl groups contributes to its lipophilicity and may influence its receptor binding properties.

1. Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Anxiolytic Activity : Benzodiazepines are widely recognized for their anxiolytic effects. Studies have shown that modifications in the benzodiazepine structure can enhance or diminish these effects. For instance, the introduction of bulky groups like tert-butyl can increase binding affinity to GABA_A receptors, potentially enhancing anxiolytic properties .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties against neurotoxic agents in vitro. This suggests a potential role in treating neurodegenerative diseases .

The primary mechanism of action for benzodiazepines involves modulation of the GABA_A receptor. By enhancing GABAergic transmission, these compounds can produce sedative, anxiolytic, and muscle relaxant effects. The specific binding affinity to various subtypes of GABA_A receptors can dictate the therapeutic profile of the compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnxiolyticReduced anxiety-like behavior in models
NeuroprotectionProtection against oxidative stress
AntioxidantScavenging free radicals
Cholinesterase InhibitionPotential treatment for Alzheimer's disease

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Neuroprotective Study : A study evaluated the neuroprotective effects of a closely related compound in a neuronal damage model induced by okadaic acid. Results indicated significant neuroprotection and reduced apoptosis in neuronal cells .
  • Cholinesterase Inhibition : Another study focused on the inhibition of cholinesterases by derivatives of benzodiazepines. The findings suggested that these compounds could be effective in managing conditions like Alzheimer's disease due to their ability to inhibit acetylcholinesterase and butyrylcholinesterase selectively .

Q & A

Q. What are the optimal synthetic routes for 1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one?

The synthesis typically involves multi-step protocols, starting with the benzodiazepine core functionalization. Key steps include:

  • Acylation : Reacting the benzodiazepine core with 4-(tert-butyl)benzyl chloride under basic conditions (e.g., using NaH or K₂CO₃ as a base) to introduce the tert-butylbenzyl group .
  • Ring closure : Cyclization via intramolecular nucleophilic substitution or condensation reactions to form the 1,4-benzodiazepin-2-one scaffold.
  • Purification : Chromatographic techniques (e.g., flash column chromatography) or recrystallization to isolate the product.
    Critical parameters : Reaction temperature (often 0–60°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents.

Q. How is the compound characterized for structural confirmation?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm for 9H), benzyl protons (δ ~4.5–5.0 ppm), and aromatic protons (δ ~7.0–7.8 ppm).
    • LC/MS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 429.2 for C₂₆H₂₅N₂O) and purity (>95%) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for analogous benzodiazepines .

Q. What in vitro assays are used for initial pharmacological screening?

  • Radioligand binding assays : Measure affinity for GABAA receptors using [³H]flunitrazepam as a competitive ligand in cortical membrane preparations from rodent brains .
  • Functional assays : Assess potentiation of GABA-induced chloride currents in transfected HEK293 cells expressing α₁β₂γ₂ GABAA subtypes .

Advanced Research Questions

Q. How does the tert-butyl substituent influence receptor subtype selectivity?

The tert-butyl group at the 4-position of the benzyl moiety enhances steric bulk, potentially favoring interactions with hydrophobic pockets in specific GABAA receptor subtypes (e.g., α₂/α₃ over α₁).

  • Experimental validation : Compare binding affinities (Ki) of tert-butyl analogs vs. methyl/hydrogen-substituted derivatives in α-subtype-specific assays .
  • Computational modeling : Molecular dynamics simulations reveal that the tert-butyl group stabilizes ligand-receptor complexes via van der Waals interactions in α₂-containing subtypes .

Q. What strategies resolve contradictory data in pharmacological profiles (e.g., anxiolytic vs. sedative effects)?

  • Subtype-specific antagonists : Use selective inhibitors (e.g., α₁-preferential antagonist βCCt) to dissect contributions of receptor subtypes in behavioral assays .
  • Pharmacokinetic studies : Measure brain-to-plasma ratios and metabolite formation to rule out off-target effects or metabolic instability .

Q. How are in vivo pain models used to evaluate antihyperalgesic activity?

  • Animal models :
    • Peripheral mononeuropathy : Induced by chronic constriction injury (CCI) in rodents; measure mechanical allodynia using von Frey filaments.
    • STZ-induced hyperalgesia : Assess thermal pain thresholds in diabetic rats.
  • Dosing : Administer the compound orally (3–30 mg/kg) and compare efficacy to gabapentin or diazepam controls .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.